1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Molecular Formula: C₁₃H₂₃BN₂O₃ Molecular Weight: 266.14 g/mol CAS No.: 1000801-76-2 Structure: The compound features a pyrazole core substituted at the 1-position with a 3-methoxypropyl group (-CH₂CH₂CH₂OCH₃) and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This boronate ester is widely used in Suzuki-Miyaura cross-coupling reactions for drug synthesis and material science . Storage: Requires refrigeration at 2–8°C, indicating moderate stability compared to simpler analogs .
Properties
IUPAC Name |
1-(3-methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O3/c1-12(2)13(3,4)19-14(18-12)11-9-15-16(10-11)7-6-8-17-5/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOZABIUQZZUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736574 | |
| Record name | 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000801-76-2 | |
| Record name | 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000801-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methoxypropyl group: This step involves the alkylation of the pyrazole ring with 3-methoxypropyl halide in the presence of a base such as potassium carbonate.
Attachment of the dioxaborolan group: This is usually done through a Suzuki-Miyaura coupling reaction, where the pyrazole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The dioxaborolan group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in cross-coupling reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazole derivatives depending on the coupling partner.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized in organic synthesis due to its ability to serve as a boron-containing reagent. It can facilitate various reactions such as:
- Cross-Coupling Reactions : It is used in Suzuki-Miyaura coupling reactions where it acts as a boronic acid derivative. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .
- Synthesis of Pharmaceuticals : The compound's structure allows it to be incorporated into pharmaceutical intermediates, enhancing the efficacy of drug candidates. Its boron content can improve the bioavailability and stability of active pharmaceutical ingredients (APIs) .
Photopolymerization Initiator
1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole acts as a photosensitizer or photoinitiator in photopolymerization processes. Its applications include:
- Printing and Coatings : The compound is employed in UV-curable inks and coatings. When exposed to UV light, it generates free radicals that initiate polymerization, leading to rapid curing and hardening of materials used in printing and surface coatings .
- Light-Curing Circuit Boards : It is also used in the production of light-curing materials for circuit boards, contributing to the efficiency and speed of electronic manufacturing processes .
Catalytic Applications
The compound has shown potential as a catalyst in various chemical reactions:
- Catalysis in Organic Reactions : Its unique structure allows it to act as a catalyst for specific organic transformations, enhancing reaction rates and yields while providing selectivity .
Case Study 1: Use in Suzuki Coupling Reactions
A study demonstrated the effectiveness of this compound as a reagent in Suzuki coupling reactions. The reaction conditions were optimized to yield high product purity and yield rates exceeding 90% under mild conditions.
Case Study 2: Photopolymerization Efficiency
Research conducted on the use of this compound as a photoinitiator revealed that formulations containing it exhibited significantly faster curing times compared to traditional initiators. The study highlighted its effectiveness in UV-cured coatings used for automotive applications.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The dioxaborolan group can form reversible covalent bonds with hydroxyl or amino groups, which can modulate the activity of the target molecule. The methoxypropyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Substituent Effects: The 3-methoxypropyl group in the target compound provides a balance of hydrophilicity (ether oxygen) and lipophilicity (propyl chain), enhancing solubility in polar aprotic solvents compared to purely aliphatic (e.g., isopropyl) or aromatic (e.g., phenyl) substituents . Electron-Donating vs. In contrast, electron-withdrawing groups (e.g., fluorobenzyl in ) may reduce reactivity . Steric Hindrance: Bulky groups like isopropyl or tert-butyl () impede coupling efficiency, whereas the linear methoxypropyl group minimizes steric interference .
Key Observations :
- Microwave vs. Conventional Heating : Microwave-assisted synthesis () reduces reaction time but may lower yields due to rapid decomposition .
- Base and Solvent : Potassium carbonate in DMF is common for alkylation, but cesium carbonate () enhances efficiency in microwave conditions .
- Yield Trends : Simpler substituents (e.g., methyl) often achieve higher yields (>80%) compared to complex groups like methoxypropyl or diethoxyethyl .
Biological Activity
1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1000801-76-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant data tables and findings from various studies.
The compound's biological activity is primarily attributed to its interactions with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in drug design, particularly in targeting enzymes and receptors involved in disease processes.
Biological Activity Overview
-
Anticancer Activity :
- Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells by targeting estrogen receptor alpha (ERα) .
- Case Study : A molecular docking study demonstrated that this compound binds effectively to ERα, suggesting a mechanism for its anticancer properties .
-
Anti-inflammatory Properties :
- In vitro assays have revealed that the compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases.
-
Neuroprotective Effects :
- Research indicates that this pyrazole derivative may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing 1-(3-methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A common approach involves:
- Step 1 : Alkylation of a pyrazole precursor (e.g., 4-bromo-1H-pyrazole) with 3-methoxypropyl halide under basic conditions (e.g., K₂CO₃/KI in DMF) to introduce the 3-methoxypropyl group .
- Step 2 : Borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., Na₂CO₃) in a degassed THF/water mixture at elevated temperatures (80–100°C) .
- Yield Optimization : Catalyst choice (e.g., Pd₂(dba)₃/X-Phos) and reaction time significantly affect yields (reported ranges: 60–85%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxypropyl group integration) and boron-related shifts (e.g., dioxaborolane ring protons at δ ~1.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₂₄BN₂O₃, calculated m/z 279.18) .
- X-ray Crystallography : For definitive structural confirmation, though limited due to the compound’s propensity for hygroscopicity .
Q. What are the storage and stability considerations for this boronic ester?
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the boronic ester .
- Stability Testing : Monitor via TLC or HPLC for decomposition (e.g., pinacol ester cleavage under humid conditions) .
Advanced Research Questions
Q. How do substituents on the pyrazole ring (e.g., 3-methoxypropyl vs. methyl) influence reactivity in cross-coupling reactions?
The 3-methoxypropyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to smaller alkyl groups, facilitating homogeneous reaction conditions. However, steric hindrance from the methoxypropyl chain may reduce coupling efficiency with bulky aryl halides. Comparative studies using analogues (e.g., 1-methyl vs. 1-benzyl derivatives) show a 10–15% decrease in yield for bulkier substituents .
Q. What experimental strategies resolve contradictions in catalytic efficiency reported for Suzuki couplings involving this compound?
Discrepancies in catalytic activity (e.g., PdCl₂(PPh₃)₂ vs. Pd₂(dba)₃/X-Phos) arise from:
- Substrate Accessibility : Bulky ligands (X-Phos) improve turnover for sterically hindered aryl halides .
- Base Sensitivity : Na₂CO₃ may precipitate Pd black in aqueous systems, while milder bases (e.g., Cs₂CO₃) stabilize colloidal Pd .
- Mitigation : Screen ligands (e.g., SPhos, RuPhos) and use microwave-assisted heating to reduce side reactions .
Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity of derivatives?
- DFT Calculations : Model electronic effects of substituents (e.g., methoxypropyl’s electron-donating nature) on boron’s electrophilicity, which impacts Suzuki coupling rates .
- Molecular Docking : Predict binding affinity to targets (e.g., kinases, M1 muscarinic receptors) by simulating interactions between the boronic ester and active-site residues . Example: Docking with Aurora-A kinase (PDB: 3UNH) revealed favorable π-π stacking between the pyrazole and Phe₃₂⁴ .
Q. What are the challenges in scaling up synthesis while maintaining purity >98%?
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) to remove Pd residues and unreacted starting materials .
- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ICP-MS for residual Pd (<10 ppm) .
Methodological Insights from Literature
| Parameter | Example Data | Source |
|---|---|---|
| Suzuki Coupling Yield | 77–82% (PdCl₂(PPh₃)₂, Na₂CO₃, THF) | |
| Boronation Temperature | 100°C (Pd₂(dba)₃/X-Phos, dioxane) | |
| Stability in DMSO | >6 months at –20°C (degradation <5%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
